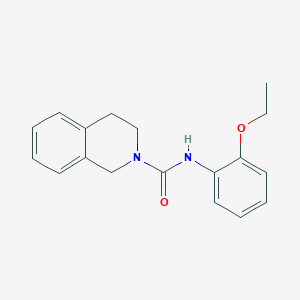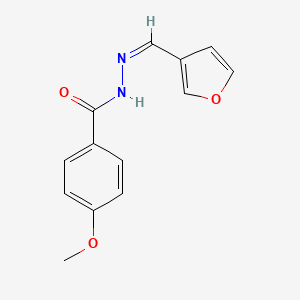![molecular formula C19H22FN3O B5338338 N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5338338.png)
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines in animal models of autoimmune and inflammatory diseases. This compound has been well-tolerated in preclinical studies and has shown a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages for lab experiments, including its high potency and selectivity for its target kinases. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
For N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in combination with other drugs, and the evaluation of its safety and efficacy in clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of human diseases.
Méthodes De Synthèse
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 4-(1-piperidinylmethyl)benzaldehyde to form an intermediate. This intermediate is then reacted with urea to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-6-2-3-7-18(17)22-19(24)21-16-10-8-15(9-11-16)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDZYJTFIECCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)

![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5338306.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5338316.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)
![(2S*,4S*,5R*)-4-{[(carboxymethyl)amino]carbonyl}-5-(2,3-difluorophenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5338332.png)
![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5338342.png)
